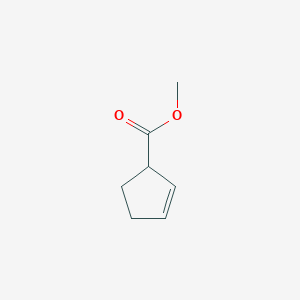

Methyl cyclopent-2-ene-1-carboxylate

Description

Contextual Significance within Cyclopentene (B43876) Ester Chemistry

Cyclopentene esters, as a class of molecules, hold a significant position in organic synthesis. The cyclopentene framework is a common motif found in a wide array of natural products and biologically active compounds, including prostaglandins (B1171923) and certain antibiotics. google.com The presence of the ester functionality and the double bond within the strained five-membered ring imparts unique reactivity to these molecules.

The specific isomer, methyl cyclopent-2-ene-1-carboxylate, is part of a family of related structures, including methyl 1-cyclopentene-1-carboxylate and methyl 3-cyclopentenecarboxylate. sigmaaldrich.comchembk.comsigmaaldrich.com The position of the double bond relative to the ester group is critical to the molecule's chemical behavior. In this compound, the alkene is conjugated with the carbonyl group of the ester, rendering it an electron-deficient system. This electronic feature makes it a prime candidate for reactions such as Michael additions and certain cycloadditions. The inherent reactivity of the cyclopentene system is underscored by the behavior of the parent hydrocarbon, 1,3-cyclopentadiene, which is known to be exceptionally reactive in Diels-Alder reactions due to its fixed s-cis conformation. nih.govlibretexts.org

Foundational Roles in Advanced Synthetic Methodologies

The dual functionality of this compound makes it a versatile synthetic intermediate. The conjugated alkene is susceptible to nucleophilic attack in 1,4-conjugate addition reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Research on similar systems has shown that chiral lithium amides can be used to achieve highly diastereoselective conjugate additions, providing a pathway to enantiomerically enriched cyclopentane (B165970) derivatives. researchgate.netmdpi.com These functionalized cyclopentanes are, in turn, valuable precursors for the synthesis of complex target molecules. oregonstate.edu

Furthermore, the electron-deficient nature of the double bond makes this compound a competent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. masterorganicchemistry.com This reaction is one of the most powerful tools in organic chemistry for the construction of six-membered rings with a high degree of stereocontrol. The reaction typically proceeds readily with electron-rich dienes to form bicyclic adducts that can be elaborated into a variety of intricate molecular scaffolds. The functionalization of the cyclopentene ring, for instance with a bromine atom, can be used to further tune its reactivity in cycloaddition reactions. researchgate.net The ester group itself can be readily transformed through hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents.

Current Research Frontiers and Academic Relevance

Contemporary research continues to leverage the synthetic potential of cyclopentene derivatives like this compound. A major focus lies in the development of asymmetric catalytic methods to control the stereochemical outcome of reactions. The use of chiral organocatalysts or transition-metal complexes allows for the synthesis of specific stereoisomers, which is crucial for the preparation of pharmaceuticals and other biologically active molecules. nih.govmdpi.com For instance, multicatalytic cascade sequences involving amine and N-heterocyclic carbene (NHC) catalysis have been developed to construct densely functionalized cyclopentanones from simple precursors with high enantioselectivity. nih.gov

The drive to synthesize complex natural products remains a significant force in academic research, and cyclopentene building blocks are central to many synthetic strategies. oregonstate.edu Researchers are continually exploring novel ways to incorporate these scaffolds into larger molecules efficiently and selectively. Moreover, there is a growing emphasis on developing sustainable synthetic protocols that utilize greener solvents and more atom-economical catalytic systems. mdpi.com The application of substrates like this compound within these modern synthetic paradigms highlights their enduring relevance. There is also an exploratory interest in using small, reactive cyclic molecules as tools in chemical biology, an area where the unique properties of strained rings like cyclopropenes are already being investigated. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCAIEJHPQKJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511572 | |

| Record name | Methyl cyclopent-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-56-2 | |

| Record name | Methyl cyclopent-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl cyclopent-2-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of Methyl Cyclopent 2 Ene 1 Carboxylate

Electrophilic and Nucleophilic Transformations of the Cyclopentene (B43876) Moiety

The cyclopentene ring in methyl cyclopent-2-ene-1-carboxylate is an electron-rich system, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing methyl carboxylate group at the C1 position significantly influences the regioselectivity of these reactions.

Electrophilic addition to the double bond typically proceeds via the formation of a carbocation intermediate. The stability of this intermediate dictates the final product distribution. In the case of this compound, the addition of an electrophile (E+) can lead to two possible carbocation intermediates. The electron-withdrawing nature of the ester group destabilizes an adjacent positive charge. Therefore, the more stable carbocation is formed when the electrophile adds to the C3 carbon, placing the positive charge at the C2 position, which is further from the ester group. Subsequent attack by a nucleophile (Nu-) will predominantly yield the 1,3-disubstituted cyclopentane (B165970) derivative. This outcome is in accordance with Markovnikov's rule, which predicts that the electrophile adds to the carbon with more hydrogen atoms, but is more accurately explained by the formation of the more stable carbocation intermediate.

Conversely, the electron-deficient nature of the double bond, due to conjugation with the ester group, makes the C3 position susceptible to nucleophilic attack. This is a classic example of a Michael or 1,4-conjugate addition. wikipedia.orglibretexts.orgmasterorganicchemistry.com Nucleophiles, particularly soft nucleophiles like cuprates, enamines, and thiols, will preferentially add to the β-carbon (C3) of the α,β-unsaturated ester system. wikipedia.org This reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to give the thermodynamically stable 1,3-disubstituted cyclopentane product. libretexts.org Stronger, "harder" nucleophiles like Grignard reagents or organolithium compounds may favor direct 1,2-addition to the carbonyl carbon of the ester group. libretexts.org

Table 1: Regioselectivity in Electrophilic and Nucleophilic Additions

| Reaction Type | Attacking Species | Site of Initial Attack | Major Product |

| Electrophilic Addition | Electrophile (e.g., H⁺) | C3 | 1,3-disubstituted cyclopentane |

| Nucleophilic Conjugate Addition | Soft Nucleophile (e.g., R₂CuLi) | C3 | 1,3-disubstituted cyclopentane |

| Direct Nucleophilic Addition | Hard Nucleophile (e.g., R'MgBr) | C1 (carbonyl carbon) | Product of ester addition |

Ester Group Chemical Conversions

The methyl ester group of this compound can undergo a variety of chemical transformations, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, cyclopent-2-ene-1-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis, or saponification, is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. researchgate.net For example, treatment with ethanol (B145695) and a catalytic amount of sulfuric acid or sodium ethoxide would yield ethyl cyclopent-2-ene-1-carboxylate. This reaction is also an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. youtube.com

Cycloaddition Reactions of the Cyclopentene Ring

The double bond in this compound can participate in cycloaddition reactions, acting as a two-pi electron component (a dienophile or dipolarophile).

Diels-Alder Reactions and Related Cycloadditions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the methyl carboxylate group activates the double bond of this compound, making it a good dienophile for reactions with electron-rich dienes. libretexts.org For instance, the reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. nih.govresearchgate.net

A key stereochemical aspect of the Diels-Alder reaction is the "endo rule," which states that the dienophile's substituent with pi-system character (in this case, the methyl carboxylate group) preferentially occupies the endo position in the transition state, leading to the formation of the endo isomer as the major product under kinetic control. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state.

Table 2: Representative Diels-Alder Reaction

| Diene | Dienophile | Major Product Stereochemistry |

| 1,3-Butadiene | This compound | endo adduct |

| Cyclopentadiene | This compound | endo adduct |

1,3-Dipolar Cycloaddition Processes

This compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net In these reactions, a 1,3-dipole, such as a nitrone or an azide, reacts with the double bond. The regioselectivity of the addition is primarily governed by frontier molecular orbital (FMO) theory.

For example, in the reaction with diazomethane (B1218177), which can act as a 1,3-dipole, the electron-withdrawing ester group on the cyclopentene ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). diva-portal.orgresearchgate.net This favors the interaction between the LUMO of the dipolarophile and the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. This typically leads to a specific regioisomeric product. The reaction of diazomethane with this compound would be expected to yield a pyrazoline derivative, which can then undergo further transformations. researchgate.netdiva-portal.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Coupling and Functionalization Reactions

The double bond of this compound can be functionalized through various metal-catalyzed cross-coupling reactions.

Oxidative Heck-Type Reactions for Carbon-Carbon Bond Formation

The oxidative Heck reaction is a powerful tool for the arylation or vinylation of alkenes. In contrast to the traditional Heck reaction, which typically uses a Pd(0) catalyst and an organohalide, the oxidative Heck reaction often employs a Pd(II) catalyst and an organometallic reagent, such as an organoboronic acid, in the presence of an oxidant. This methodology is particularly useful for electron-deficient olefins like α,β-unsaturated esters.

The reaction of this compound with an arylboronic acid in the presence of a palladium(II) catalyst and an oxidant would be expected to introduce the aryl group at the C3 position of the cyclopentene ring. The mechanism involves transmetalation of the aryl group from boron to the palladium(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the double bond in a new position and the active catalyst is regenerated by the oxidant.

Molecular Rearrangements Involving Cyclopentene Carboxylates

The Oxy-Cope rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org The driving force for this transformation is the formation of a stable carbonyl group through the tautomerization of the initially formed enol product, which renders the reaction largely irreversible. wikipedia.orgorganic-chemistry.org

The reaction rate can be dramatically accelerated—by a factor of 10¹⁰ to 10¹⁷—by performing it under basic conditions, a variant known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org The formation of an alkoxide from the starting alcohol provides a strong electronic push, facilitating the rearrangement even at room temperature. organic-chemistry.orgmasterorganicchemistry.com

In the context of cyclopentene systems, a substrate derived from this compound would first need to be converted into a suitable 1,5-dien-3-ol. For example, the addition of a vinyl Grignard or vinyllithium (B1195746) reagent to the carbonyl group of a cyclopentenone precursor could generate the required tertiary alcohol. The subsequent rearrangement, particularly the anionic variant, would proceed through a cyclic transition state to form a new ring system containing an enolate. This strategy has been employed in the synthesis of complex natural products, such as the construction of a cis-hydroazulenone, where the stereochemistry of the rearrangement is predictable and controlled. wikipedia.org Computational studies using density functional theory (DFT) have helped to elucidate the nature of the transition states, confirming a concerted, chameleonic mechanism. researchgate.net

| Rearrangement Type | Substrate | Conditions | Key Feature | Rate Acceleration | Reference |

| Neutral Oxy-Cope | 1,5-dien-3-ol | Thermal | Irreversible due to enol-keto tautomerization | - | wikipedia.orgorganic-chemistry.org |

| Anionic Oxy-Cope | 1,5-dien-3-ol | Base (e.g., KH, NaH) | Formation of an alkoxide accelerates the reaction | 10¹⁰–10¹⁷ times faster than neutral | wikipedia.orgorganic-chemistry.org |

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.gov Discovered in the 1970s, this reaction has gained significant attention for its ability to construct the functionalized cyclopentenone core found in many biologically active molecules, including prostaglandins (B1171923). wikipedia.orgnih.govrsc.org

The mechanism is proposed to involve a 4π-electrocyclization, similar to the Nazarov cyclization. wikipedia.orgnih.gov It begins with the acid-promoted dehydration of the 2-furylcarbinol to form a stabilized carbocation. Nucleophilic attack (typically by water) on the furan (B31954) ring at the C5 position initiates a cascade, leading to a pentadienylic cation intermediate that undergoes a conrotatory 4π electrocyclic ring closure. nih.gov This mechanism accounts for the high trans diastereoselectivity observed in the products. nih.gov

While the classic Piancatelli rearrangement uses water as the nucleophile, modern variants have expanded the scope to include other nucleophiles. nih.govrsc.org The aza-Piancatelli rearrangement, for example, uses anilines to produce trans-4-amino-5-substituted-cyclopent-2-enones. nih.gov The first catalytic asymmetric version of this reaction was developed using a chiral Brønsted acid, enabling the synthesis of valuable aminocyclopentenones with high enantioselectivity. nih.gov Although this reaction synthesizes cyclopentenones rather than starting from them, it represents a key strategic approach to the cyclopentene core structure inherent in this compound.

| Piancatelli Variant | Nucleophile | Catalyst | Product | Key Mechanistic Step | Reference |

| Classic | Water | Brønsted or Lewis Acid | 4-Hydroxycyclopentenone | 4π-conrotatory electrocyclization | wikipedia.orgnih.gov |

| Aza-Piancatelli | Aniline | Dy(OTf)₃, Sc(OTf)₃ | trans-4-Aminocyclopentenone | Nucleophilic attack by aniline | nih.gov |

| Asymmetric Aza-Piancatelli | Aniline | Chiral Brønsted Acid | Enantioenriched aminocyclopentenone | Asymmetric induction by chiral catalyst | nih.gov |

A 1,2-rearrangement, or 1,2-shift, is an intramolecular process where a substituent moves between adjacent atoms. wikipedia.org While carbocation rearrangements are common, radical 1,2-rearrangements are less so but represent a unique pathway for functionalization. wikipedia.orgmasterorganicchemistry.com The 1,2-spin-center shift (1,2-SCS), also known as the Surzur–Tanner rearrangement, involves the translocation of a radical center from one atom to an adjacent one, facilitated by the migration of a neighboring group. acs.org

This process has been studied extensively in carbohydrate chemistry, where an anomeric radical can be translocated to the C2 position via the migration of an adjacent acyloxy group. acs.org This shift results in the formation of a more stable C2-alkyl radical. acs.org Mechanistic studies using a fluorenylcyclopropyl radical clock have provided strong evidence that this rearrangement occurs through a concerted transition state, rather than via a discrete 1,3-dioxolanyl radical intermediate. acs.org

For a molecule like this compound, a hypothetical 1,2-SCS could be envisioned. If a radical were generated at a carbon adjacent to the ester-bearing carbon, the carboxylate group could potentially migrate in a 1,2-fashion. The driving force for such a shift would be the formation of a more stable radical. While direct experimental evidence for this specific rearrangement on a cyclopentene carboxylate is not prominent, the established principles from other systems suggest its plausibility under appropriate radical-generating conditions. acs.orgnih.gov The field of photoredox catalysis, in particular, has expanded the toolkit for generating radical intermediates that can undergo such shifts. nih.gov

Derivatives and Structural Analogs of Methyl Cyclopent 2 Ene 1 Carboxylate in Research

Synthesis of Functionalized Cyclopent-2-ene-1-carboxylate Derivatives

The strategic functionalization of the cyclopentene (B43876) ring and the carboxylate group of methyl cyclopent-2-ene-1-carboxylate has yielded a rich library of molecules with tailored properties for various scientific pursuits.

Hydroxylated and Aminated Derivatives

The introduction of hydroxyl and amino groups onto the cyclopentane (B165970) framework has been a key strategy in the synthesis of biologically relevant molecules. A notable example involves the synthesis of a series of novel enamine derivatives by reacting ethyl 2-oxocyclopentane-1-carboxylate with various diamines. utripoli.edu.ly This reaction, conducted under mild, solvent-free conditions, efficiently produced the target enamines. utripoli.edu.ly The structural variety of these compounds was achieved by employing different diamines, including ethane-1,2-diamine and benzene-1,4-diamine. utripoli.edu.ly

Furthermore, the synthesis of hydroxylated derivatives has been explored through various methods. For instance, 1-hydroxycyclopropanecarboxylic acid and its esters have been synthesized from 1-aminocyclopropyl formate (B1220265) through a diazotization reaction followed by deprotection. google.com While not a direct derivatization of the title compound, this highlights a method for introducing a hydroxyl group adjacent to a carboxylate on a cyclic system.

The synthesis of these derivatives is often a critical step in the total synthesis of natural products and their analogs.

Halogenated and Triflate-Bearing Analogs

The incorporation of halogens and triflate groups into the cyclopentene ring system serves to create valuable intermediates for cross-coupling reactions and other transformations. A significant development in this area is the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate. researchgate.net This compound was prepared from methyl 1-cyclopentene-1-carboxylate via a bromination reaction. researchgate.net The process involves the careful addition of triethylamine (B128534) to a solution of the starting material and bromine. researchgate.net

While specific examples of triflate-bearing analogs of this compound are not extensively documented in readily available literature, the synthesis of dienyl triflates is a known method for preparing precursors for palladium-catalyzed carbonylative cyclization to form cyclopentenones. organic-chemistry.org Research in this area includes the development of methods for synthesizing trifluoromethylated compounds, such as the phototandem trifluoromethylation/cyclization of N-methacryloyl aldehyde hydrazones using trifluoromethyl thianthrenium triflate. acs.org

The synthesis of these halogenated and triflate-bearing analogs significantly expands the synthetic utility of the this compound scaffold.

| Derivative Type | Synthetic Precursor | Key Reagents | Reference |

| Enamine | Ethyl 2-oxocyclopentane-1-carboxylate | Various diamines | utripoli.edu.ly |

| Hydroxylated | 1-Aminocyclopropyl formate | Sodium nitrite, Sulfuric acid | google.com |

| Brominated | Methyl 1-cyclopentene-1-carboxylate | Bromine, Triethylamine | researchgate.net |

| Trifluoromethylated | N-Methacryloyl aldehyde hydrazones | Trifluoromethyl thianthrenium triflate | acs.org |

Derivatives for Peptidomimetic and Protease Inhibitor Research

The rigid cyclopentane core of this compound derivatives makes them attractive scaffolds for the development of peptidomimetics and protease inhibitors. These constrained structures can mimic the secondary structures of peptides, such as β-turns, and can orient functional groups in a precise manner for interaction with biological targets.

Research has focused on synthesizing cyclopentane-based analogs of muraymycins, which are inhibitors of the MraY enzyme essential for bacterial peptidoglycan biosynthesis. nih.gov Although these specific analogs did not start from this compound, the study highlights the importance of the cyclopentane ring in designing enzyme inhibitors.

In the field of protease inhibitors, cyclopropane-based inhibitors have been developed for coronavirus 3C-like proteases. nih.govacs.org These dipeptidyl inhibitors incorporate a cyclopropane (B1198618) ring, demonstrating the utility of small carbocyclic scaffolds in inhibitor design. nih.govacs.org The synthesis of these inhibitors involved the coupling of a cyclopropyl (B3062369) alcohol with a peptidyl amino alcohol. nih.gov While not cyclopentane-based, this research provides a blueprint for how cyclic structures can be incorporated into protease inhibitor design. The development of inhibitors for proteases like the rhinovirus 3C protease often involves creating peptidyl Michael acceptors, which can be derived from functionalized amino acids. ku.edu

Reactivity Studies of Substituted Cyclopentene Carboxylate Esters

The reactivity of the double bond and the ester functionality in substituted cyclopentene carboxylate esters has been the subject of detailed investigation, leading to the discovery of novel synthetic methodologies.

Reactions with Organocuprates

Organocuprate reagents, also known as Gilman reagents, are soft nucleophiles that are well-known for their ability to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. wikipedia.org This reactivity has been extensively studied with various substrates, including α,β-unsaturated esters. wordpress.comorganic-chemistry.org

In the context of cyclopentene systems, the conjugate addition of organocuprates to α,β-unsaturated ketones is a well-established method for introducing alkyl groups at the β-position. researchgate.net For α,β-unsaturated esters, copper-catalyzed enantioselective conjugate addition of Grignard reagents has been developed, providing a route to chiral β-substituted esters. organic-chemistry.org The reaction of lithium dimethylcuprate with enoates is proposed to proceed through the reversible formation of a copper-alkene π-complex. nih.gov

While direct examples of organocuprate additions to this compound are not explicitly detailed in the provided search results, the general principles of organocuprate chemistry strongly suggest that it would undergo conjugate addition to yield 3-substituted methyl cyclopentane-1-carboxylates. This reaction would be a powerful tool for introducing a wide range of substituents onto the cyclopentane ring.

| Reactant | Reagent | Product Type | Key Feature | Reference |

| α,β-Unsaturated Ketones | Organocuprates | β-Alkylated Ketones | Conjugate (1,4) addition | researchgate.net |

| α,β-Unsaturated Esters | Grignard Reagents (Cu-catalyzed) | Chiral β-Substituted Esters | Enantioselective conjugate addition | organic-chemistry.org |

| Enoates | Lithium Dimethylcuprate | β-Alkylated Esters | Formation of a copper-alkene π-complex | nih.gov |

Cyclopentenone Derivatives in Nazarov-like Electrocyclizations

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgorganicreactions.orgorganic-chemistry.org This 4π-electrocyclic ring closure proceeds through a pentadienyl cation intermediate. wikipedia.org The reaction has seen numerous variations and applications in the synthesis of complex molecules. nih.govthieme-connect.com

The conversion of this compound derivatives into cyclopentenone precursors for Nazarov-type reactions represents a strategic approach to constructing more complex cyclopentanoid systems. For instance, a substituted enone can be reacted with an aldehyde in the presence of a titanium-based catalytic system to produce substituted 2-cyclopenten-1-ones in a single step. google.com

While the direct conversion of this compound into a divinyl ketone and its subsequent Nazarov cyclization is not explicitly described in the provided results, the synthesis of cyclopentenones from related starting materials is well-documented. For example, 2-hydroxy-3-methyl-2-cyclopenten-1-one can be prepared by the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. wikipedia.org Furthermore, palladium-catalyzed carbonylative cyclization of dienyl triflates is a known method for preparing cyclopentenones. organic-chemistry.org These synthesized cyclopentenones can then potentially serve as precursors for further transformations, including those that might involve Nazarov-like cyclization principles under specific conditions.

The elegance of the Nazarov cyclization lies in its ability to rapidly build molecular complexity, and the development of pathways to access suitable cyclopentenone precursors from readily available materials like this compound remains an active area of research.

Isomeric Cyclopentene Carboxylic Acid Esters as Research Intermediates

Isomeric cyclopentene carboxylic acid esters are valuable and versatile intermediates in organic synthesis. Their utility stems from the reactive nature of the cyclopentene ring and the carboxylate group, which allow for a wide range of chemical transformations. The construction of these cyclopentyl units can be achieved through various methods, including cycloaddition reactions and, notably, ring contraction of larger carbocyclic systems. researchgate.netorganic-chemistry.org

One of the most widely exploited methods for carbocyclic ring contraction is the Favorskii rearrangement. researchgate.net This reaction typically involves the base-induced rearrangement of a cyclic α-halo ketone, such as 2-chlorocyclohexanone (B41772), to form a ring-contracted ester like methyl cyclopentanecarboxylate. researchgate.netwikipedia.org This approach is significant because the six-membered cyclohexane (B81311) precursors are often more readily accessible from inexpensive commercial materials than the corresponding cyclopentane derivatives. google.com Other ring contraction strategies can be induced by acids, bases, or oxidizing agents, and may proceed through cationic, carbenoid, or anionic mechanisms. researchgate.net These methods provide access to highly functionalized cyclopentane derivatives that are crucial building blocks for more complex molecules. nih.gov

Methyl 1-Cyclopentene-1-carboxylate in Natural Product Total Synthesis

Methyl 1-cyclopentene-1-carboxylate is a cyclic alkene derivative that serves as a key starting material in the synthesis of complex natural products. sigmaaldrich.com Its structure is well-suited for various synthetic transformations, making it a valuable component in the synthetic chemist's toolbox.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10O2 | sigmaaldrich.com |

| Molecular Weight | 126.15 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 76-78 °C/9 mmHg | sigmaaldrich.com |

| Density | 1.031 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4660 | sigmaaldrich.com |

| CAS Number | 25662-28-6 | sigmaaldrich.com |

Research Findings:

Detailed research has demonstrated the utility of Methyl 1-cyclopentene-1-carboxylate in several advanced synthetic applications:

Total Synthesis of Marine Alkaloids: It is employed as a starting material in the total synthesis of pinnaic acid and halichlorine, two marine alkaloids with significant biological activity. sigmaaldrich.com

Asymmetric Heck Reaction: The compound undergoes asymmetric oxidative Heck reactions with aryl boronic acids. sigmaaldrich.com This reaction, often catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex, is a powerful method for creating carbon-carbon bonds with high enantioselectivity. sigmaaldrich.com

Synthesis of Azulene (B44059) Derivatives: Methyl 1-cyclopentene-1-carboxylate participates in the synthesis of azulenes, which are bicyclic non-benzenoid aromatic compounds. The synthetic route involves the initial formation of a corresponding cyclopropanol, which then undergoes an oxy-Cope rearrangement to yield the azulene skeleton. sigmaaldrich.com

2-Methyl-1-Cyclopentene-1-carboxylic Acid in Synthetic Routes

2-Methyl-1-cyclopentene-1-carboxylic acid is recognized as a versatile synthetic building block in organic chemistry. eurekaselect.combenthamdirect.com Its preparation has been the subject of research to develop efficient and practical procedures for its use in further synthetic applications. eurekaselect.comacs.org

| Property | Value |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 67209-77-2 |

Research Findings:

The importance of this compound as an intermediate has led to the development of effective synthetic routes. One notable procedure is a practical three-step process for its preparation: eurekaselect.combenthamdirect.comingentaconnect.com

The synthesis begins with the reaction of commercially available 2-carboethoxycyclopentanone with nitromethane. This reaction is conducted in the presence of equimolecular amounts of piperidine. benthamdirect.com

The resulting allylic nitro compound is then subjected to denitration. This is achieved by treating the compound with 5% Palladium on carbon (Pd/C) in the presence of ammonium (B1175870) formate. benthamdirect.com

The final step is the hydrolysis of the ester group to yield 2-methyl-1-cyclopentene-1-carboxylic acid. benthamdirect.com

This efficient preparation makes 2-methyl-1-cyclopentene-1-carboxylic acid readily accessible for use in various synthetic pathways, underscoring its role as a valuable intermediate. eurekaselect.comacs.org

Advanced Spectroscopic Techniques in the Characterization of Methyl Cyclopent 2 Ene 1 Carboxylate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Connectivities and Stereochemistry

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Methyl cyclopent-2-ene-1-carboxylate, the spectrum is characterized by several key signals. The vinylic protons on the double bond (H-2 and H-3) are expected to appear in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the π-system. The proton on the carbon bearing the ester group (H-1) is a methine proton and would likely resonate around 3.0-3.5 ppm. The aliphatic methylene (B1212753) protons at positions 4 and 5 will appear further upfield, generally in the 2.0-2.8 ppm range, often as complex multiplets due to coupling with each other and adjacent protons. The methyl ester protons (-OCH₃) characteristically appear as a sharp singlet at approximately 3.7 ppm.

Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet (s) | Represents the three protons of the methyl ester group. |

| H-1 (CH-COOCH₃) | ~3.0 - 3.5 | Multiplet (m) | Couples with protons at C-2 and C-5. |

| H-2 & H-3 (CH=CH) | ~5.5 - 6.0 | Multiplets (m) | Vinylic protons, coupled to each other and adjacent protons. |

| H-4 & H-5 (-CH₂-) | ~2.0 - 2.8 | Multiplets (m) | Aliphatic protons showing complex splitting patterns. |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, the carbonyl carbon of the ester is the most deshielded, appearing far downfield around 170-175 ppm. The two olefinic carbons (C-2 and C-3) are found in the 125-135 ppm region. The methoxy (B1213986) carbon (-OCH₃) signal is typically located around 52 ppm. libretexts.org The aliphatic carbons, C-1, C-4, and C-5, will resonate in the upfield region of the spectrum, generally between 25 and 50 ppm. chemicalbook.comchemicalbook.com

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~170 - 175 |

| C-2 & C-3 (C=C) | ~125 - 135 |

| -OCH₃ | ~52 |

| C-1 (CH-COO) | ~45 - 50 |

| C-4 & C-5 (-CH₂-) | ~25 - 40 |

Advanced 2D NMR Experiments

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, advanced two-dimensional (2D) NMR experiments are utilized. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu It would show correlations between the vinylic protons (H-2/H-3), and between these and their adjacent protons (H-1 and H-4). It would also confirm couplings between the aliphatic protons (H-4/H-5) and between H-5 and H-1.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment correlates directly bonded proton-carbon pairs. columbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), for instance, matching the proton at ~3.2 ppm to the carbon at ~48 ppm (C-1).

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (molar mass: 126.15 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 126.

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orgnih.gov Expected fragments for this molecule would include:

[M - 31]⁺ (m/z = 95): Resulting from the loss of the methoxy radical (•OCH₃).

[M - 59]⁺ (m/z = 67): Resulting from the loss of the carbomethoxy radical (•COOCH₃). This fragment corresponds to the cyclopentenyl cation.

Other significant peaks would arise from the cleavage of the cyclopentene (B43876) ring itself, a common process for cyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is ideal for separating volatile compounds from a mixture and identifying them. ugm.ac.id In a GC-MS analysis, this compound would elute from the GC column at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). gcms.cznih.gov Immediately upon elution, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that serves as a molecular fingerprint, confirming its identity. nih.govresearchgate.net

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy probe how a molecule interacts with electromagnetic radiation, providing insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The most prominent peak would be the strong C=O (carbonyl) stretch of the ester group, appearing in the range of 1730-1750 cm⁻¹. Other significant absorptions include the C=C stretch of the alkene at approximately 1650 cm⁻¹, C-O stretches associated with the ester at 1200-1300 cm⁻¹, the =C-H stretch for the alkene protons just above 3000 cm⁻¹, and the sp³ C-H stretches for the aliphatic protons just below 3000 cm⁻¹. nist.gov

Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1730 - 1750 | Strong |

| Alkene C=C | Stretch | ~1650 | Medium-Weak |

| Ester C-O | Stretch | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. mu-varna.bg The chromophores in this compound are the isolated carbon-carbon double bond (C=C) and the carbonyl group (C=O). The π → π* transition of the non-conjugated C=C bond is expected to have a maximum absorption (λₘₐₓ) in the far UV region, below 200 nm. The carbonyl group exhibits a weak, often difficult to observe, n → π* transition at a longer wavelength, typically around 270-300 nm. mdpi.com The absence of strong absorption in the 220-260 nm range would differentiate it from its conjugated isomer, methyl cyclopent-1-ene-1-carboxylate, which would show a much stronger π → π* absorption at a longer wavelength due to the conjugated system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum reveals characteristic absorptions for its key functional groups: the α,β-unsaturated ester and the cyclic alkene structure.

The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the C=C double bond, this absorption is typically observed at a slightly lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester. The C=C stretching vibration of the cyclopentene ring appears in the 1620-1680 cm⁻¹ region. Additionally, the spectrum shows characteristic C-O stretching bands for the ester group in the 1300-1000 cm⁻¹ range and C-H stretching vibrations for both the sp²-hybridized carbons of the double bond (typically above 3000 cm⁻¹) and the sp³-hybridized carbons of the ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (conjugated ester) | Stretch | 1715 - 1730 |

| C=C (alkene) | Stretch | 1620 - 1680 |

| =C-H (vinylic) | Stretch | 3010 - 3100 |

| C-O (ester) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the α,β-unsaturated ester system, where the π-system of the double bond is in conjugation with the carbonyl group. This conjugation is key to its UV-Vis absorption profile.

Two primary electronic transitions are expected for this compound:

A π → π* transition , which is typically strong and occurs at a higher energy. For conjugated systems like this, the maximum absorbance (λmax) is shifted to a longer wavelength compared to an isolated alkene. masterorganicchemistry.com For instance, while a simple alkene absorbs below 200 nm, the conjugation in a system like mesityl oxide (an α,β-unsaturated ketone) shifts the λmax to around 228 nm. masterorganicchemistry.com A similar value is expected for this compound.

An n → π* transition , involving the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital. This transition is characteristically weak (low molar absorptivity, ε) and occurs at a longer wavelength, typically in the 270-300 nm region for molecules with a C=O group. masterorganicchemistry.com

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) | Relative Intensity |

|---|---|---|

| π → π* | ~220 - 230 | Strong |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a chiral center at the C1 carbon, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration (AC) of a specific sample. biotools.us These methods rely on the differential interaction of chiral molecules with polarized light. The modern approach to AC determination involves comparing the experimentally measured chiroptical spectrum with a spectrum predicted from ab initio quantum chemistry calculations for a known configuration. biotools.usnih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light in the UV-Vis range. An ECD spectrum plots this difference (Δε) against wavelength and is characterized by positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores.

For this compound, the α,β-unsaturated ester system acts as the chromophore. The n → π* and π → π* transitions give rise to distinct Cotton effects in the ECD spectrum. The sign (+ or -) and intensity of these effects are uniquely dependent on the three-dimensional arrangement of the atoms around the chromophore, and thus directly reflect the absolute configuration at the C1 stereocenter. The AC is determined by comparing the experimental ECD spectrum to a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us VCD has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules directly in solution, including for oils or samples that are difficult to crystallize. biotools.usamericanlaboratory.com

The VCD spectrum provides a rich fingerprint of stereochemical information across the mid-IR region. The determination of absolute configuration using VCD follows a well-established process:

The experimental VCD spectrum of one enantiomer is recorded.

Computational methods, such as Density Functional Theory (DFT), are used to perform conformational analysis and calculate the theoretical IR and VCD spectra for one arbitrarily chosen enantiomer (e.g., (R)-Methyl cyclopent-2-ene-1-carboxylate). uantwerpen.be

The experimental VCD spectrum is then compared to the calculated one. A good agreement in the pattern of positive and negative bands between the experimental and calculated spectra confirms the absolute configuration of the sample. nih.gov

This combination of experimental measurement and computational prediction makes VCD a definitive tool for stereochemical assignment in chiral molecules like this compound. biotools.usamericanlaboratory.com

Theoretical and Computational Chemistry Studies on Methyl Cyclopent 2 Ene 1 Carboxylate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, researchers can predict its electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical approach that determines the electronic energy of a system based on its electron density. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. mdpi.com

A study on the related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate , utilized DFT to investigate the regio-selective mechanism of its formation via a Diels-Alder reaction. researchgate.net The investigation focused on the stability of different stereochemical products, specifically the axial and equatorial orientations of the substituent groups. researchgate.net Key analyses in such studies include:

Structure Optimization: Finding the lowest energy geometry of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to analyze chemical stability and reactivity. researchgate.net The HOMO-LUMO energy gap is a critical parameter for this analysis.

Molecular Electrostatic Potential (MEP): This analysis helps in understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

In the context of reaction mechanisms, DFT is used to model different pathways, such as concerted versus stepwise processes. mdpi.compku.edu.cn For instance, in 1,3-dipolar cycloadditions, DFT calculations can distinguish between a concerted [3+2] cycloaddition and a stepwise radical-mediated pathway by comparing the energy barriers of each route. mdpi.com Modeling data often show that lower energy barriers correspond to the more favorable reaction pathway. mdpi.com

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer high accuracy.

While specific ab initio studies on Methyl cyclopent-2-ene-1-carboxylate are not prominent in the available literature, the methodology has been applied to a vast range of organic molecules to optimize molecular structures and predict properties. For example, ab initio SCF MO calculations have been used to optimize the structures of tautomers of molecules like cytosine. documentsdelivered.com These methods are crucial for determining the relative stabilities of different isomers and conformers with high precision. researchgate.net The development of techniques like the Fragment Molecular Orbital (FMO) method allows for the application of ab initio calculations to larger, more complex molecular systems. sdu.dk

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A free energy profile, or Potential of Mean Force (PMF), provides a quantitative description of the energy changes along a reaction coordinate. qub.ac.uk Calculating these profiles is essential for understanding reaction kinetics and mechanisms. Methods like umbrella sampling (US) and constrained molecular dynamics (CMD) are frequently employed, often in the context of ab initio molecular dynamics (AIMD), to compute the PMF. qub.ac.uk

The process typically involves:

Defining a Collective Variable (CV): A CV (or reaction coordinate) is chosen to represent the progress of the reaction, such as the distance between two reacting atoms. qub.ac.uk

Sampling Configurations: Molecular dynamics simulations are run to sample different molecular configurations along the CV. Umbrella sampling uses a biasing potential to ensure adequate sampling of high-energy regions like the transition state. qub.ac.uk

Constructing the Profile: The data from the simulations are used to calculate the free energy as a function of the CV, revealing the free energy barriers for the forward and reverse reactions. qub.ac.uk

For example, in a study of CO oxidation, the forward free energy barrier was calculated to be 0.83 eV using umbrella sampling. qub.ac.uk Such calculations provide critical data on the spontaneity and rate of a transformation pathway.

The reactions of cyclic alkenes can involve radical intermediates. Computational studies are vital for understanding the mechanisms of these reactions, which can include radical addition to the double bond or hydrogen abstraction from allylic positions.

A kinetic study of cyclopentenone derivatives reacting with the hydroxyl (OH) radical provides a relevant model. nih.gov This research used high-level calculations (CCSD(T)/cc-pVTZ//M06-2X/6-311+G**) to construct potential energy surfaces (PES) and RRKM-based master equation calculations to predict reaction products. nih.gov The study suggested that both abstraction and addition mechanisms contribute, leading to resonance-stabilized radical products. nih.gov

Key findings from such analyses often include:

Rate Coefficients: Experimental and computational determination of reaction rate coefficients at different temperatures. nih.gov

Potential Energy Surfaces (PES): Mapping the energy of the system as a function of the geometry of the reacting species. This helps identify the lowest energy pathways. nih.gov

Branching Ratios: Predicting the relative importance of different reaction channels, such as addition versus abstraction.

For instance, in the reaction of OH with 2-methyl-2-cyclopenten-1-one , the room temperature rate coefficient was measured to be 1.7(±0.2) × 10⁻¹¹ cm³ s⁻¹. nih.gov Computational analysis of the subsequent radical intermediates showed that pathways like methyl elimination could be highly exothermic. nih.gov Similarly, studies on cyclopentane (B165970) reacting with hydrogen, methyl, and ethyl radicals have used multi-structural variational transition state theory (MS-CVT/SCT) to calculate rate constants over a wide temperature range, highlighting the importance of tunneling effects at low temperatures. researchgate.net

| Reactant | Rate Coefficient (cm³ s⁻¹) |

|---|---|

| 2-cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ |

| 2-methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ |

| 3-methyl-2-cyclopenten-1-one | 4.4(±0.7) × 10⁻¹² |

Conformational Analysis and Stereochemical Prediction through Modeling

Computational modeling is a powerful tool for analyzing the three-dimensional structures of molecules, including their different conformations and stereoisomers.

A DFT study of methyl 2-methoxycyclohex-3-ene-1-carboxylate provides a template for this type of analysis. researchgate.net A Potential Energy Surface (PES) scan was performed to identify the most stable conformers. researchgate.net This involves systematically changing key dihedral angles in the molecule and calculating the energy at each step. The resulting curve reveals the minimum energy conformations. researchgate.net

Intermolecular Interaction and Supramolecular Assembly Analysis

Theoretical and computational chemistry studies provide profound insights into the non-covalent interactions that govern the supramolecular assembly of molecules. While specific detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be derived from computational investigations of closely related cyclopentene-containing compounds. These studies utilize sophisticated methodologies to predict and analyze the intricate network of intermolecular forces that dictate crystal packing and the formation of larger molecular architectures.

Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are pivotal in this field. DFT calculations are employed to determine optimized molecular geometries and to compute the energies of intermolecular interactions. QTAIM provides a rigorous framework for identifying and characterizing chemical bonds, including weak non-covalent interactions, based on the topology of the electron density. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice.

Recent comprehensive computational investigations on cyclopentene-containing peptide derivatives have shed light on the nature of the intermolecular interactions that are likely to be significant for this compound. royalsocietypublishing.orgnih.gov These studies reveal that dispersion forces play a crucial role in stabilizing the supramolecular structures. nih.gov

A key aspect of the supramolecular chemistry of such compounds is the formation of hydrogen-bonded patterns, which can be described as supramolecular synthons. In cyclopentene (B43876) derivatives, various types of hydrogen bonds, including conventional and unconventional C–H···O interactions, are instrumental in building the crystal structure. royalsocietypublishing.org The analysis of similar structures has led to the compilation of libraries of common hydrogen-bonding motifs. nih.gov

The following table summarizes the types of intermolecular interactions and supramolecular synthons that are anticipated to be important in the solid-state structure of this compound, based on computational studies of analogous cyclopentene derivatives. royalsocietypublishing.orgnih.gov

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| Dispersion Forces | Weak, attractive forces arising from temporary fluctuations in electron density. | A significant contribution to the overall stabilization of the crystal packing. nih.gov |

| C–H···O Hydrogen Bonds | Unconventional hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and an oxygen atom as the acceptor. | Formation of pseudo-cyclic motifs and linking of molecules into chains or sheets. royalsocietypublishing.org |

| π-Interactions | Interactions involving the π-system of the cyclopentene ring, such as C–O···π contacts. | Can contribute to the stabilization of specific molecular conformations and influence crystal packing. royalsocietypublishing.org |

Advanced Applications of Methyl Cyclopent 2 Ene 1 Carboxylate in Organic Synthesis Research

Role as a Versatile Chiral and Achiral Building Block

The utility of methyl cyclopent-2-ene-1-carboxylate as a foundational unit in organic synthesis is well-documented. Its cyclopentene (B43876) framework is a common motif in numerous biologically active compounds, and the ester functionality provides a convenient handle for a variety of chemical transformations.

This compound and its derivatives serve as key intermediates in the stereoselective synthesis of complex organic molecules. A notable application is in the synthesis of substituted cyclopentane (B165970) derivatives which are precursors to biologically active compounds. For instance, derivatives of this compound are instrumental in creating chiral cyclopentane skeletons, which form the core of prostaglandins (B1171923), a class of physiologically active lipid compounds. acs.orgacs.org Synthetic strategies often involve the stereocontrolled introduction of side chains onto the cyclopentene ring. researchgate.net

One specific example is the use of a related derivative, methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate, in the asymmetric synthesis of (1R,2S,5S)- and (1S,2R,5R)-5-methyl-cispentacin. nih.govox.ac.uk Cispentacin is a potent antifungal agent, and its synthesis highlights the importance of such cyclopentene building blocks in accessing valuable pharmaceutical targets. researchgate.net The synthesis of these complex molecules often relies on the precise control of stereochemistry, for which the cyclopentene ring serves as a rigid and predictable template.

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. This compound acts as a valuable precursor for the development of diverse molecular scaffolds. The ability to functionalize the ring at various positions allows for the generation of libraries of compounds for drug discovery programs. nih.gov

Research has demonstrated the development of polysubstituted cyclopentenes from related cyclopentene carboxamides, showcasing the utility of these structures in creating molecular complexity. mdpi.com The synthesis of functionalized polyolefins from ester-functionalized cyclopentenes further illustrates the role of these monomers in creating new polymeric materials with tailored properties. units.it These scaffolds, derived from the fundamental cyclopentene structure, are crucial in the exploration of new chemical space and the development of novel therapeutic agents and materials. nih.gov

Strategies for Asymmetric Synthesis of Complex Target Molecules

Achieving stereochemical control is a central challenge in modern organic synthesis. This compound is a key substrate in various asymmetric strategies aimed at producing enantiomerically pure target molecules. These methods are critical for synthesizing pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. researchgate.net

A powerful strategy is the parallel kinetic resolution (PKR) of racemic cyclopentene derivatives. For example, the PKR of methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate has been achieved using a mixture of pseudoenantiomeric lithium amides. This method efficiently separates the racemic mixture into its constituent enantiomers, providing access to homochiral methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tris(phenylthio)methyl-cyclopentane-carboxylate derivatives with high diastereomeric excess (>98% de). nih.govox.ac.uk These chiral intermediates are then converted into the final target molecules, such as 5-methyl-cispentacin, with high enantiomeric purity. nih.govox.ac.uk

Other asymmetric strategies include organocatalyst-mediated [3+2] cycloaddition reactions to form chiral cyclopentane frameworks with excellent control over stereochemistry. acs.org These methods have been successfully applied to the total synthesis of prostaglandins, demonstrating the power of using cyclopentene-based building blocks in complex, multi-step synthetic sequences. acs.orgacs.org

| Strategy | Substrate/Precursor | Key Reagents/Catalysts | Product | Significance |

|---|---|---|---|---|

| Parallel Kinetic Resolution | Methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate | Pseudoenantiomeric Lithium Amides | (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tris(phenylthio)methyl-cyclopentane-carboxylates | Synthesis of enantiopure cispentacin derivatives. nih.govox.ac.uk |

| Asymmetric Michael Addition | Cyclopentenone derivatives | Chiral Cuprates | (R)-configured Prostaglandin E1 precursors | Efficient synthesis of Prostaglandin E1. acs.orgresearchgate.net |

| Organocatalyst-mediated [3+2] Cycloaddition | Aldehydes and Nitroalkenes | Diphenylprolinol silyl (B83357) ether | Chiral substituted cyclopentanes | Pot-economical total synthesis of various prostaglandins. acs.org |

Research into Potential Polymer Monomers and Prodrug Development

The unique reactivity of the double bond in this compound makes it a candidate for polymerization and its ester functionality allows for its consideration in prodrug design.

Research has shown that ester-functionalized cyclopentenes, including methoxycarbonyl cyclopentene (this compound), can undergo Ring-Opening Metathesis Polymerization (ROMP). units.it Using a ruthenium-based catalyst, these monomers can be polymerized to yield functional polyolefins with high molecular weights and relatively narrow molecular weight distributions. units.it The incorporation of the methoxycarbonyl cyclopentene unit can be controlled by adjusting the comonomer feed ratio, allowing for the synthesis of copolymers with tailored properties. units.it Furthermore, the ester groups on the resulting polymer can be hydrolyzed to carboxylic acid groups, providing a route to polyolefins with regularly spaced functional pendants. units.it

While direct evidence for the use of this compound in prodrug development is not prominent in the literature, the strategy of creating prodrugs from molecules containing ester functionalities is well-established. Prodrugs are inactive derivatives that are converted into the active drug in vivo, often through enzymatic hydrolysis of an ester bond. Given that many biologically active molecules contain cyclopentane rings, it is conceivable that this compound could serve as a linker or part of a promoiety in a prodrug, designed to improve properties such as solubility or targeted delivery. For example, research on the antitumor agent 3-[(3-amino-4-methoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)cyclopent-2-ene-1-one involved the development of water-soluble prodrugs, demonstrating the clinical relevance of functionalized cyclopentene scaffolds in prodrug design.

Substrate in Enzyme-Catalyzed Reaction Studies

Enzymes are increasingly used in organic synthesis for their high selectivity and mild reaction conditions. This compound, as a chiral ester, is an ideal substrate for enzyme-catalyzed reactions, particularly kinetic resolutions.

Future Research Directions in Methyl Cyclopent 2 Ene 1 Carboxylate Chemistry

Development of Highly Efficient and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. everand.comresearchgate.net Future research in the synthesis of methyl cyclopent-2-ene-1-carboxylate and its analogs will prioritize the development of protocols that are not only high-yielding but also environmentally benign. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing renewable resources.

A primary focus will be the exploration of renewable starting materials . Traditional syntheses often rely on petroleum-based feedstocks. A shift towards bio-based precursors for the cyclopentane (B165970) core would represent a significant advancement in sustainability. For instance, research into the conversion of biomass-derived furfural or 2,5-hexanedione into cyclopentenoid structures could provide a green pathway to the core scaffold of this compound. illinois.eduresearchgate.net

The use of greener solvents and reaction conditions is another critical area. organic-chemistry.org Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents can dramatically reduce the environmental impact of a synthesis. everand.com Furthermore, the development of solvent-free reaction conditions, where feasible, will be a key objective.

Atom economy will be a guiding principle in the design of new synthetic strategies. Reactions that maximize the incorporation of all starting material atoms into the final product are inherently more sustainable. organic-chemistry.org This can be achieved through the design of addition and cycloaddition reactions that avoid the formation of stoichiometric byproducts.

Finally, the development of catalytic methods over stoichiometric ones will continue to be a major theme. organic-chemistry.org Catalytic processes, particularly those employing earth-abundant and non-toxic metals, reduce waste and often lead to more efficient transformations. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also holds significant promise for the sustainable synthesis of chiral derivatives of this compound.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Future research will undoubtedly focus on the discovery and development of novel catalytic systems capable of effecting highly enantioselective transformations on the this compound scaffold.

A significant area of exploration will be in asymmetric organocatalysis . The use of small, chiral organic molecules as catalysts offers several advantages, including operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. libreriasiglo.comflinders.edu.au For instance, the development of chiral amine or phosphoric acid catalysts for the asymmetric functionalization of the cyclopentene (B43876) ring, such as through Michael additions or Diels-Alder reactions, could provide access to a wide range of chiral derivatives. researchgate.netresearchgate.net The organocatalytic enantioselective vinylcyclopropane-cyclopentene rearrangement is another promising strategy for constructing chiral cyclopentene systems. libreriasiglo.com

The development of new chiral transition-metal catalysts will also be a key research direction. While established catalysts based on precious metals like rhodium, palladium, and iridium are effective, there is a growing interest in catalysts based on more abundant and less toxic metals. nih.gov Research into chiral complexes of iron, copper, and manganese for reactions such as asymmetric hydrogenation, epoxidation, or C-H functionalization of the cyclopentene ring could lead to more sustainable and cost-effective enantioselective syntheses. chemrxiv.org

Furthermore, the exploration of cooperative catalysis , where two or more different catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a rapidly emerging field. organic-chemistry.org Investigating the combination of a chiral Brønsted acid and a transition metal catalyst for cascade reactions involving this compound could unlock novel and efficient routes to complex chiral molecules.

The table below summarizes potential enantioselective transformations and the types of novel catalytic systems that could be explored.

| Transformation | Catalytic System | Potential Chiral Products |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., prolinol derivatives) | Functionalized cyclopentanes with multiple stereocenters |

| Enantioselective Hydrogenation | Chiral Transition-Metal Complexes (e.g., with chiral phosphine ligands) | Chiral methyl cyclopentane-1-carboxylate |

| Asymmetric Epoxidation | Chiral Organocatalysts or Metal Complexes | Chiral epoxycyclopentane carboxylates |

| Enantioselective C-H Functionalization | Chiral Transition-Metal Catalysts (e.g., Rh, Ir) | Chiral substituted cyclopentene derivatives |

Computational Design of Derivatives with Tunable Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in the rational design of new molecules with specific properties is a rapidly growing area. researchgate.net Future research on this compound will increasingly leverage computational methods to design derivatives with tailored reactivity and selectivity, thereby accelerating the discovery of new functional molecules and optimizing reaction conditions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. organic-chemistry.orglibreriasiglo.com By modeling the transition states of various reactions, researchers can gain insights into the factors that control reactivity and selectivity. researchgate.net This understanding can then be used to predict how different substituents on the cyclopentene ring or modifications to the ester group will influence the outcome of a reaction. For example, DFT studies could be used to design derivatives that are more reactive in Diels-Alder reactions or that exhibit higher diastereoselectivity in conjugate additions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. chemrxiv.orgchim.it These models can then be used to virtually screen large libraries of potential derivatives and identify candidates with desired properties, such as enhanced binding affinity to a biological target or improved material characteristics. This in silico screening can significantly reduce the time and resources required for experimental studies. researchgate.net

The computational design of catalysts for specific transformations of this compound is another promising avenue. By modeling the interaction between the substrate and a chiral catalyst, it may be possible to design new catalysts with improved enantioselectivity. This could involve modifying the structure of the catalyst to enhance favorable interactions and minimize unfavorable steric clashes in the transition state.

The following table outlines how different computational methods can be applied to the design of this compound derivatives.

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Prediction of reactivity and stereoselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. | Identification of derivatives with enhanced biological profiles. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Design of potent and selective inhibitors or agonists. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of derivatives and their complexes. | Understanding conformational preferences and binding stability. |

Integration in Flow Chemistry and Automation for Scalable Synthesis

The translation of laboratory-scale synthetic procedures to industrial production is a significant challenge in chemical manufacturing. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages for scalable and efficient synthesis. chim.itmdpi.com Future research will focus on integrating the synthesis and functionalization of this compound into automated flow chemistry platforms.

The adoption of continuous flow reactors can lead to significant improvements in reaction efficiency and safety. The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction temperature and mixing, leading to higher yields and selectivities. flinders.edu.auchim.it This is particularly beneficial for highly exothermic or fast reactions. Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time.

Automation of flow synthesis platforms will enable high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols. By integrating automated reagent delivery, reaction monitoring, and product analysis, researchers can quickly identify the optimal conditions for a given transformation. This automated approach can significantly accelerate the development of robust and scalable synthetic routes to this compound derivatives.

The development of in-line purification and analysis techniques is crucial for the successful implementation of multi-step flow syntheses. flinders.edu.au Integrating purification steps, such as liquid-liquid extraction or chromatography, directly into the flow system avoids the need for manual workup of intermediates. Real-time analytical techniques, such as infrared or nuclear magnetic resonance spectroscopy, can be used to monitor reaction progress and ensure product quality.

The scalability of flow processes is a key advantage for industrial applications. chim.it Once a process is optimized on a small scale, it can often be scaled up by simply running the flow reactor for a longer period or by using a larger reactor with the same geometry. This linear scalability simplifies the transition from laboratory to production scale.

Multicomponent Reaction Design for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools for the rapid generation of molecular complexity. libreriasiglo.comrsc.org Future research will focus on the design of novel MCRs that incorporate this compound or its precursors to build complex and diverse molecular scaffolds.

The development of new MCRs involving the cyclopentene motif is a primary objective. This could involve designing reactions where this compound acts as a dienophile in a multicomponent Diels-Alder reaction or as a Michael acceptor in a cascade reaction involving multiple components. The discovery of novel MCRs would provide rapid access to libraries of highly functionalized cyclopentane derivatives for biological screening.